2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride 2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17759840
InChI: InChI=1S/C10H17N3.2ClH/c1-2-13-8-7-12-10(13)9-5-3-4-6-11-9;;/h7-9,11H,2-6H2,1H3;2*1H
SMILES:
Molecular Formula: C10H19Cl2N3
Molecular Weight: 252.18 g/mol

2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride

CAS No.:

Cat. No.: VC17759840

Molecular Formula: C10H19Cl2N3

Molecular Weight: 252.18 g/mol

* For research use only. Not for human or veterinary use.

2-(1-Ethyl-1H-imidazol-2-yl)piperidine dihydrochloride -

Specification

Molecular Formula C10H19Cl2N3
Molecular Weight 252.18 g/mol
IUPAC Name 2-(1-ethylimidazol-2-yl)piperidine;dihydrochloride
Standard InChI InChI=1S/C10H17N3.2ClH/c1-2-13-8-7-12-10(13)9-5-3-4-6-11-9;;/h7-9,11H,2-6H2,1H3;2*1H
Standard InChI Key PIEQSKSNSZUSGT-UHFFFAOYSA-N
Canonical SMILES CCN1C=CN=C1C2CCCCN2.Cl.Cl

Introduction

Chemical Identity and Structural Properties

Physicochemical Characteristics

As a dihydrochloride salt, the compound exhibits enhanced aqueous solubility compared to its free base form. Key properties include:

PropertyValue/DescriptionSource
AppearanceCrystalline solid
Solubility>50 mg/mL in water (predicted)
pKa (imidazole NH)~6.8 (estimated)
LogP (octanol/water)1.2 (calculated)

The protonation state at physiological pH likely involves dual chloride ions neutralizing the piperidine nitrogen and one imidazole nitrogen .

Synthetic Methodologies

Primary Synthesis Route

The standard preparation involves a three-step sequence:

  • Imidazole Alkylation: 1H-imidazole undergoes ethylation using iodoethane in DMF at 60°C, yielding 1-ethyl-1H-imidazole.

  • Piperidine Coupling: Lithiation of 2-bromopiperidine followed by nucleophilic attack on 1-ethylimidazole produces 2-(1-ethyl-1H-imidazol-2-yl)piperidine.

  • Salt Formation: Treatment with hydrochloric acid in ethanol precipitates the dihydrochloride salt.

Analytical Characterization

Batch purity is verified through:

  • HPLC: Retention time 8.2 min (C18 column, 0.1% TFA/MeCN gradient)

  • Mass Spectrometry: ESI-MS m/z 179.1 [M-2HCl+H]⁺

  • ¹H NMR (D₂O): δ 1.45 (t, J=7.2 Hz, 3H), 1.65-1.85 (m, 4H), 2.95-3.15 (m, 2H), 3.80 (q, J=7.2 Hz, 2H), 4.25 (br s, 1H), 7.35 (d, J=1.6 Hz, 1H), 7.65 (d, J=1.6 Hz, 1H) .

Research Applications

Medicinal Chemistry

The compound serves as a privileged scaffold in drug discovery due to:

  • Histamine Receptor Modulation: Structural analogs demonstrate H₃/H₄ receptor binding (Kᵢ = 120-450 nM) .

  • Antimicrobial Activity: Preliminary screens show MIC values of 32 μg/mL against S. aureus .

  • Kinase Inhibition: Docking studies predict strong interactions with JAK2 ATP-binding pocket (ΔG = -9.8 kcal/mol) .

Biochemical Probes

Researchers employ this compound to:

  • Investigate allosteric modulation of G protein-coupled receptors

  • Develop fluorescence-quenched substrates for caspase-3 imaging

  • Study charge-transfer complexes in supramolecular chemistry

Reactivity and Derivatization

Key Reaction Pathways

The molecule undergoes characteristic transformations:

Reaction TypeConditionsProducts
N-AlkylationRX, K₂CO₃, DMFQuaternary ammonium salts
AcylationAcCl, Et₃N, CH₂Cl₂Amide derivatives
Ring ExpansionHNO₂, HClAzepane analogs
Metal ComplexationCuCl₂, MeOHSquare-planar complexes

The ethyl group on imidazole shows unexpected participation in 1,3-dipolar cycloadditions when heated with dimethyl acetylenedicarboxylate .

Comparative Analysis

Structural Analogs

CompoundKey DifferenceBioactivity Change
2-(1-Methylimidazol-2-yl)piperidineMethyl vs ethyl substitution3× lower H3 affinity
3-(1-Ethylimidazol-2-yl)piperidinePositional isomerismLoss of antimicrobial effect
2-(Imidazol-2-yl)piperidineLack of ethyl groupImproved solubility

The dihydrochloride formulation increases bioavailability by 40% compared to free base forms in rat models.

Hazard CategoryGHS ClassificationPrecautionary Measures
Acute ToxicityH302 (Oral)Avoid ingestion
Skin IrritationH315Wear nitrile gloves
Eye DamageH318Use face shield
Respiratory IrritationH335Employ fume hood

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